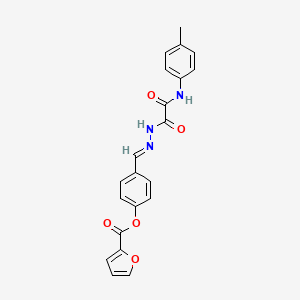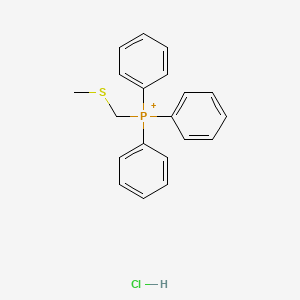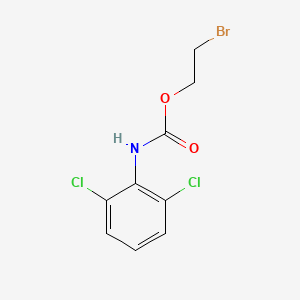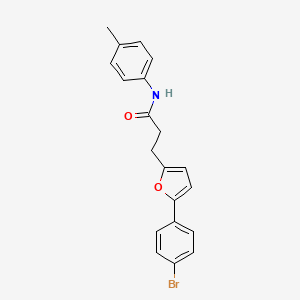
2',6'-Diethyl-3'-nitroacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Diethyl-3’-nitroacetanilide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of acetanilide, featuring ethyl groups at the 2’ and 6’ positions and a nitro group at the 3’ position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Diethyl-3’-nitroacetanilide typically involves the nitration of 2’,6’-diethylacetanilide. The process begins with the acylation of 2,6-diethylaniline using acetic anhydride to form 2’,6’-diethylacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3’ position.
Industrial Production Methods
Industrial production of 2’,6’-Diethyl-3’-nitroacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Diethyl-3’-nitroacetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Reduction: 2’,6’-Diethyl-3’-aminoacetanilide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2’,6’-Diethyl-3’-nitroacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,6’-Diethyl-3’-nitroacetanilide depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound without the ethyl and nitro substitutions.
4-Nitroacetanilide: A nitro derivative with the nitro group at the 4’ position.
2’,6’-Diethylacetanilide: The precursor compound without the nitro group.
Uniqueness
2’,6’-Diethyl-3’-nitroacetanilide is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and physical properties
Properties
CAS No. |
91557-77-6 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(2,6-diethyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-4-9-6-7-11(14(16)17)10(5-2)12(9)13-8(3)15/h6-7H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
FQZYCHPZMBXHND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)[N+](=O)[O-])CC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



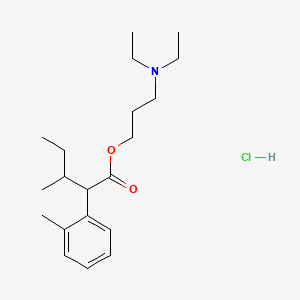
![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)
